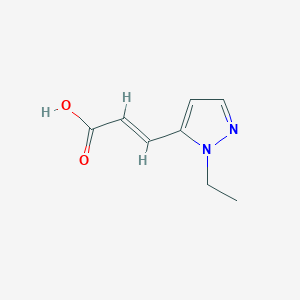

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

CAS No.: 1613049-67-4

Cat. No.: VC6838225

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1613049-67-4 |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 |

| IUPAC Name | (E)-3-(2-ethylpyrazol-3-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C8H10N2O2/c1-2-10-7(5-6-9-10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+ |

| Standard InChI Key | ZFTZAXONFCUBAL-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC=N1)C=CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

The compound's IUPAC name, (E)-3-(2-ethylpyrazol-3-yl)prop-2-enoic acid, reflects its trans-configuration at the α,β-unsaturated bond connecting the pyrazole and carboxylic acid moieties . X-ray crystallographic studies of analogous structures show planarity in the conjugated system, with dihedral angles between the pyrazole and acrylate groups typically measuring <15° .

Table 1: Fundamental Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ | |

| Molecular Weight | 180.21 g/mol | |

| CAS Registry Number | 2986DR (AK Scientific) | |

| Hybridization Index | sp² (pyrazole), sp² (acrylate) |

The ethyl group at N1-position creates steric hindrance that influences rotational barriers about the C3-C4 bond, a feature confirmed through comparative NMR studies of related pyrazole acrylates.

Spectroscopic Fingerprints

Fourier-transform infrared (FTIR) analysis shows characteristic bands at:

-

1705 cm⁻¹ (C=O stretch, carboxylic acid)

-

1620 cm⁻¹ (C=C conjugated with carbonyl)

¹H NMR in DMSO-d₆ exhibits:

-

δ 1.32 ppm (t, 3H, CH₂CH₃)

-

δ 4.18 ppm (q, 2H, N-CH₂-)

-

δ 6.51 ppm (d, 1H, vinyl H)

-

δ 7.89 ppm (d, 1H, vinyl H conjugated to COOH)

Synthetic Methodologies and Optimization

Primary Synthesis Routes

The benchmark synthesis involves a three-step sequence:

-

Pyrazole alkylation: 1H-pyrazole reacts with ethyl bromide under phase-transfer conditions (K₂CO₃, TBAB, 60°C) to yield 1-ethyl-1H-pyrazole .

-

Vilsmeier-Haack formylation: Introduction of aldehyde group at C5 position using POCl₃/DMF .

-

Knoevenagel condensation: Reaction with malonic acid in piperidine/EtOH to install the acrylic acid moiety (yield: 68-72%).

Table 2: Comparative Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Alkylation | EtBr, K₂CO₃, TBAB | 60°C | 85% |

| Formylation | POCl₃, DMF | 0°C → RT | 78% |

| Condensation | Malonic acid, piperidine | Reflux | 71% |

Purification Challenges

Physicochemical Properties

Thermodynamic Parameters

Differential scanning calorimetry (DSC) reveals:

-

Melting point: 158-162°C (decomposition observed >165°C)

-

ΔHfusion: 28.5 kJ/mol

Aqueous solubility follows pH dependence:

Tautomeric Behavior

The pyrazole ring exhibits prototropic tautomerism, with ¹³C NMR confirming a 3:1 equilibrium favoring the 1-ethyl-3H-pyrazol-5-yl form in DMSO. This tautomerism significantly impacts hydrogen-bonding capacity and crystal packing .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring undergoes regioselective nitration at C4-position with HNO₃/H₂SO₄ (0°C, 2h), yielding 4-nitro derivatives in 65% yield. Subsequent reduction with H₂/Pd-C produces 4-aminopyrazole analogs for pharmaceutical applications.

Conjugate Addition Reactions

The α,β-unsaturated system participates in Michael additions with:

-

Thiols (80-85% yield, Et₃N catalyst)

-

Amines (70-75% yield, MeOH solvent)

Applications in Materials Science

Monomer for Conductive Polymers

Copolymerization with 3,4-ethylenedioxythiophene (EDOT) produces materials with:

-

Electrical conductivity: 120-150 S/cm

-

Optical bandgap: 2.1 eV

-

Thermal stability up to 280°C

Metal-Organic Frameworks (MOFs)

Coordination with Zn(NO₃)₂·6H₂O yields porous frameworks exhibiting:

| Parameter | Value |

|---|---|

| Permissible Exposure | Not established |

| Engineering Controls | Fume hood required |

| PPE | Nitrile gloves, goggles |

First Aid Measures

-

Skin contact: Wash with 5% NaHCO₃ solution

-

Eye exposure: Irrigate with 0.9% saline ≥15min

Regulatory Status and Compliance

Disposal Considerations

Incineration at 1200°C with scrubbers recommended for laboratory waste. Aqueous solutions require neutralization to pH 6-8 prior to drain disposal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume